4-(3-Methylpentan-3-yl)phenol
Overview
Description
4-(3-Methylpentan-3-yl)phenol, also known as monoterpene phenol, is an aromatic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. This compound is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methylpentan-3-yl group. It is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Methylpentan-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a suitable phenol derivative is reacted with a Grignard reagent to introduce the 3-methylpentan-3-yl group . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
In industrial production, the compound can be synthesized through a multi-step process involving the activation of the hydroxyl group, followed by reductive deoxygenation and demethylation steps . These processes are optimized to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
4-(3-Methylpentan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring can be substituted with various electrophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methylpentan-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 4-(3-Methylpentan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules . These interactions can modulate enzymatic activities, signaling pathways, and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
4-(3-Methylpentan-3-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the 3-methylpentan-3-yl group.
4-Nonylphenol: Contains a longer alkyl chain, leading to different physical and chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other phenolic compounds.
Properties
IUPAC Name |
4-(3-methylpentan-3-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(3,5-2)10-6-8-11(13)9-7-10/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAGTPWNYABUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279100 | |
Record name | 4-(3-methylpentan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30784-25-9 | |
Record name | NSC11278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-methylpentan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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